17(R)-Resolvin D1-d5

Description

Properties

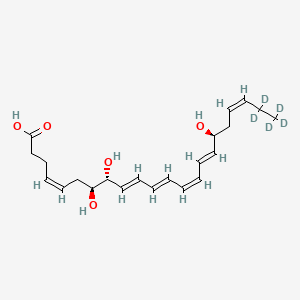

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-CLQVKFETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 17(R)-Resolvin D1-d5: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a potent anti-inflammatory and pro-resolution agent that actively orchestrates the return to tissue homeostasis following an inflammatory response. Its deuterated analog, 17(R)-Resolvin D1-d5 (17(R)-RvD1-d5), serves as a critical internal standard for precise quantification in complex biological matrices via mass spectrometry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanisms of action of 17(R)-RvD1-d5 and its non-deuterated parent compound, with a focus on its signaling pathways and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

17(R)-Resolvin D1-d5 is an isotopically labeled form of 17(R)-Resolvin D1, where five hydrogen atoms on the terminal end of the molecule have been replaced by deuterium. This substitution increases the molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometry assays while maintaining nearly identical chemical and physical behavior.[1][2] This makes it the gold standard for accurate quantification in pharmacokinetic and metabolomic studies.[1][2]

The key properties of 17(R)-Resolvin D1-d5 and its parent compound are summarized below.

Table 1: Physicochemical Properties of 17(R)-Resolvin D1-d5

| Property | 17(R)-Resolvin D1-d5 | Reference(s) |

| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21,22,22,22-d5 docosahexaenoic acid | [3] |

| Synonyms | Aspirin-triggered Resolvin D1-d5, 17-epi-Resolvin D1-d5, AT-RvD1-d5 | [3][4] |

| Molecular Formula | C₂₂H₂₇D₅O₅ | [3][4] |

| Formula Weight | 381.5 g/mol | [3][4] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [3][4] |

| Formulation | Typically supplied as a solution in ethanol (e.g., 100 µg/ml) | [3] |

| Solubility (mg/ml) | DMF: ~50 mg/ml; Ethanol: ~50 mg/ml; PBS (pH 7.2): ~0.05 mg/ml | [3] |

| UV max (λmax) | 289, 302, 316 nm | [3] |

| Storage Temperature | -80°C | [3] |

| Stability | ≥ 1 year at -80°C | [3] |

Table 2: Physicochemical Properties of 17(R)-Resolvin D1 (Non-deuterated)

| Property | 17(R)-Resolvin D1 (AT-RvD1) | Reference(s) |

| Formal Name | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | [5] |

| Synonyms | Aspirin-triggered Resolvin D1, 17-epi-Resolvin D1, AT-RvD1 | [5] |

| Molecular Formula | C₂₂H₃₂O₅ | [5] |

| Formula Weight | 376.5 g/mol | [5] |

| CAS Number | 528583-91-7 | [5] |

Biosynthesis of 17(R)-Resolvin D1 (AT-RvD1)

The biosynthesis of 17(R)-RvD1 is a transcellular process initiated by the unique action of aspirin. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. Instead of producing prostaglandins, the aspirin-acetylated COX-2 oxygenates DHA at the C-17 position to stereoselectively form 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).[6][7] This intermediate is then rapidly converted by the 5-lipoxygenase (5-LOX) enzyme, typically in adjacent leukocytes like neutrophils, to generate 17(R)-RvD1.[3][6][7] This pathway is distinct from the biosynthesis of the endogenous epimer, 17(S)-Resolvin D1, which is initiated by a 15-lipoxygenase enzyme.[3]

Biological Activity and Signaling Pathways

17(R)-RvD1, like its 17(S) epimer, is a potent regulator of inflammation. Its actions are mediated through specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (Lipoxin A₄ Receptor/Formyl Peptide Receptor 2) and GPR32.[8][9][10] Binding to these receptors on immune cells, such as neutrophils and macrophages, initiates a cascade of intracellular signals that collectively dampen pro-inflammatory pathways and promote pro-resolving functions.

Key biological activities include:

-

Inhibition of Neutrophil Infiltration : It potently stops neutrophil chemotaxis and transendothelial migration, key early events in acute inflammation.[11][12]

-

Stimulation of Macrophage Phagocytosis : It enhances the capacity of macrophages to clear apoptotic cells, microbes, and cellular debris, a process known as efferocytosis, which is crucial for resolution.[13]

-

Suppression of Pro-inflammatory Cytokines : It reduces the production of inflammatory mediators like IL-1β and IL-8.[14]

-

Enhanced Stability : A key feature of 17(R)-RvD1 is its resistance to rapid metabolic inactivation by eicosanoid oxidoreductases, prolonging its pro-resolving actions compared to 17(S)-RvD1.[5][12]

Pro-Resolving Signaling via GPR32 and ALX/FPR2

Upon binding to GPR32 and ALX/FPR2 on macrophages, 17(R)-RvD1 triggers signaling cascades that shift the cell's phenotype from pro-inflammatory to pro-resolving. This involves inhibiting the canonical NF-κB pathway, which is a master regulator of inflammatory gene expression, and promoting pathways that enhance phagocytic capacity.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. 17(R)-Resolvin D1-d5 - Cayman Chemical [bioscience.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. biorxiv.org [biorxiv.org]

- 11. caymanchem.com [caymanchem.com]

- 12. rawdatalibrary.net [rawdatalibrary.net]

- 13. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Aspirin-Triggered Resolvins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of aspirin-triggered resolvins (AT-Rvs), a class of specialized pro-resolving mediators (SPMs) with potent anti-inflammatory and pro-resolving properties. The unique enzymatic cascade initiated by aspirin's interaction with cyclooxygenase-2 (COX-2) leads to the generation of these novel lipid mediators, which play a crucial role in the resolution of inflammation. This document details the core biochemical steps, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the biosynthetic pathways.

Core Biosynthesis Pathway

The biosynthesis of aspirin-triggered resolvins is a multi-step, transcellular process initiated by the irreversible acetylation of cyclooxygenase-2 (COX-2) by aspirin.[1][2] This covalent modification alters the enzyme's catalytic activity, shunting the metabolism of omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), away from the production of pro-inflammatory prostaglandins and towards the formation of 17R-hydroxy-containing precursors.[3][4][5][6] These intermediates are then further metabolized by lipoxygenases (LOX), primarily 5-lipoxygenase (5-LOX), in leukocytes to produce the final aspirin-triggered resolvin molecules.[5][6]

The key steps in the biosynthesis of aspirin-triggered resolvin D1 (AT-RvD1) from DHA are:

-

Aspirin-Mediated Acetylation of COX-2: Aspirin irreversibly acetylates a serine residue (Ser-516) in the active site of COX-2, primarily in endothelial cells.[7] This acetylation inhibits the enzyme's cyclooxygenase activity but preserves and redirects its oxygenase function.[1]

-

Formation of 17R-hydroxy-docosahexaenoic acid (17R-HDHA): The aspirin-acetylated COX-2 enzyme metabolizes DHA to 17R-hydroperoxy-docosahexaenoic acid (17R-HpDHA), which is then rapidly reduced to 17R-HDHA.[3][5][6][8]

-

Transcellular Transport: 17R-HDHA is released from the endothelial cells and taken up by nearby leukocytes, such as neutrophils.[5]

-

5-Lipoxygenase-Mediated Conversion: Within the leukocyte, 5-lipoxygenase (5-LOX) acts on 17R-HDHA to form an epoxide intermediate.[5]

-

Formation of Aspirin-Triggered Resolvins: The epoxide intermediate is then enzymatically hydrolyzed to form various aspirin-triggered D-series resolvins, including AT-RvD1, AT-RvD2, AT-RvD3, and AT-RvD4.[3][9]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of aspirin-triggered resolvins.

Table 1: Enzyme Kinetics of Aspirin's Interaction with COX Isozymes

| Parameter | COX-1 | COX-2 | Reference |

| IC50 for Acetylation (µM) | ~30 | ~600 | [10] |

| Effect of Acetylation | Inhibition of Prostaglandin Synthesis | Shift to 15R-HETE/17R-HDHA Production | [1] |

Table 2: Biosynthesis of Aspirin-Triggered Resolvin Precursors

| Substrate | Enzyme | Product | Conversion Efficiency/Yield | Reference |

| Arachidonic Acid | Aspirin-Acetylated COX-2 | 15R-HETE | Not specified | [1] |

| Docosahexaenoic Acid (DHA) | Aspirin-Acetylated COX-2 | 17R-HDHA | Increased amounts observed with aspirin + DHA | [6] |

Table 3: Bioactivity of Aspirin-Triggered Resolvins

| Mediator | Assay | Effective Concentration | Effect | Reference |

| AT-RvD1 | Neutrophil Transmigration | 1-10 pM | ~25% reduction | [3] |

| AT-RvD3 | Neutrophil Transmigration | 1-10 pM | ~25% reduction | [3] |

| AT-RvD1 | Macrophage Phagocytosis of Tumor Debris | 100 pM - 100 nM | 30-40% increase | [11] |

| AT-RvD3 | Macrophage Phagocytosis of Tumor Debris | 100 pM - 100 nM | Significant stimulation | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis and bioactivity of aspirin-triggered resolvins.

Quantification of COX-2 Acetylation by Aspirin

This protocol describes a method to quantify the extent of COX-2 acetylation in cell lysates using liquid chromatography-mass spectrometry (LC-MS/MS).[7]

Materials:

-

Cells expressing COX-2 (e.g., HCA-7, LPS-stimulated monocytes)

-

Aspirin

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of aspirin for a specified time.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with IAA.

-

Tryptic Digestion: Digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the acetylated and non-acetylated forms of the COX-2-specific peptide containing the acetylated serine residue.

-

Data Analysis: Calculate the percentage of COX-2 acetylation.

In Vitro Transcellular Biosynthesis of Aspirin-Triggered Resolvins

This protocol outlines a method to study the transcellular biosynthesis of AT-Rvs using co-cultures of endothelial cells and neutrophils.[2]

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Human neutrophils

-

Aspirin

-

Docosahexaenoic acid (DHA)

-

Cell culture media

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Endothelial Cell Culture: Culture HUVECs to confluence.

-

Aspirin Treatment: Treat the HUVECs with aspirin to acetylate COX-2.

-

DHA Incubation: Add DHA to the aspirin-treated HUVECs.

-

Neutrophil Co-culture: Isolate fresh human neutrophils and add them to the HUVEC culture.

-

Incubation: Co-incubate the cells for a specified time to allow for the transcellular conversion of 17R-HDHA to AT-Rvs.

-

Lipid Extraction: Stop the reaction and extract the lipid mediators from the supernatant using SPE.

-

LC-MS/MS Analysis: Analyze the extracted lipids by LC-MS/MS to identify and quantify the produced AT-Rvs.

Neutrophil Transmigration Assay

This protocol describes a method to assess the bioactivity of AT-Rvs by measuring their effect on neutrophil migration across an endothelial monolayer.[10]

Materials:

-

Human neutrophils

-

Human endothelial cells

-

Transwell inserts (8 µm pore size)

-

Chemoattractant (e.g., fMLP, LTB4)

-

Aspirin-triggered resolvins

-

Cell culture media

-

Fluorescent dye for cell labeling (optional)

-

Plate reader or microscope

Procedure:

-

Endothelial Monolayer: Seed endothelial cells on the upper surface of the Transwell insert and culture until a confluent monolayer is formed.

-

Neutrophil Preparation: Isolate and label neutrophils with a fluorescent dye (optional).

-

Treatment: Pre-incubate the neutrophils with different concentrations of AT-Rvs or vehicle control.

-

Assay Setup: Add the chemoattractant to the lower chamber of the Transwell plate. Add the treated neutrophils to the upper chamber containing the endothelial monolayer.

-

Incubation: Incubate the plate to allow for neutrophil transmigration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by counting, fluorescence measurement, or other suitable methods.

Macrophage Phagocytosis Assay

This protocol details a method to evaluate the effect of AT-Rvs on the phagocytic capacity of macrophages.[12][13]

Materials:

-

Macrophages (e.g., primary bone marrow-derived macrophages, THP-1 derived macrophages)

-

Phagocytic targets (e.g., fluorescently labeled zymosan particles, apoptotic cells, E. coli)

-

Aspirin-triggered resolvins

-

Cell culture media

-

Fluorescence microscope or flow cytometer

Procedure:

-

Macrophage Culture: Plate macrophages in a suitable culture vessel.

-

Treatment: Treat the macrophages with various concentrations of AT-Rvs or vehicle control.

-

Addition of Targets: Add the fluorescently labeled phagocytic targets to the macrophage culture.

-

Incubation: Incubate to allow for phagocytosis.

-

Washing: Wash the cells to remove non-phagocytosed targets.

-

Quantification: Quantify the phagocytic activity by measuring the fluorescence intensity of the macrophages using a fluorescence microscope or flow cytometer. The percentage of phagocytosing cells and the number of particles per cell can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Transcellular biosynthesis of aspirin-triggered resolvins.

Caption: Workflow for the neutrophil transmigration assay.

Caption: Workflow for the macrophage phagocytosis assay.

References

- 1. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of cyclooxygenase-2 acetylation and prostanoid inhibition by aspirin in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Mechanism of action of 17(R)-Resolvin D1 in inflammation

An In-depth Technical Guide to the Mechanism of Action of 17(R)-Resolvin D1 in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1), are potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). These molecules are not simply anti-inflammatory; they actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and healing. Their mechanism of action is multifaceted, involving receptor-mediated signaling that curbs neutrophil influx, enhances the clearance of apoptotic cells and debris, suppresses pro-inflammatory cytokine storms, and reprograms cellular signaling to promote a return to tissue equilibrium. This guide provides a detailed examination of the molecular pathways and cellular events governed by 17(R)-RvD1, supported by quantitative data, experimental protocols, and visual diagrams of key mechanisms.

Receptor-Mediated Signaling: The Gateway to Resolution

17(R)-RvD1 exerts its pro-resolving functions by binding to and activating specific G protein-coupled receptors (GPCRs) on the surface of various immune and structural cells.[1][2] The two primary receptors identified are:

-

ALX/FPR2 (Lipoxin A₄ Receptor): This receptor is broadly expressed on leukocytes, including neutrophils and macrophages, as well as on epithelial and endothelial cells.[2][3] It serves as a common receptor for several pro-resolving mediators.

-

GPR32 (DRV1): Initially an orphan receptor, GPR32 has been identified as a key receptor for RvD1 and its D-series relatives, particularly on phagocytes like macrophages.[1][2][4][5]

Binding of 17(R)-RvD1 to these receptors initiates intracellular signaling cascades that are pertussis toxin-sensitive, indicating coupling to Gαi/o proteins.[1] This initial interaction is the critical step that triggers the diverse downstream anti-inflammatory and pro-resolving effects. The 17(R) configuration of AT-RvD1 makes it more resistant to enzymatic inactivation compared to its 17(S) counterpart, prolonging its pro-resolving actions in vivo.[6]

Core Pro-Resolving Mechanisms

Inhibition of Neutrophil Infiltration and Activity

A hallmark of acute inflammation is the rapid infiltration of polymorphonuclear leukocytes (PMNs), or neutrophils, to the site of injury. While essential for host defense, excessive or prolonged neutrophil presence can cause significant tissue damage.[7] 17(R)-RvD1 potently limits neutrophil accumulation through several mechanisms:

-

Stopping Transendothelial Migration: It directly inhibits the ability of neutrophils to migrate across the endothelial barrier into tissues.[6][8]

-

Reducing Chemotaxis: It dampens neutrophil migration towards chemoattractants.

-

Downregulating Adhesion Molecules: RvD1 decreases the expression of adhesion molecules like β2 integrins on the neutrophil surface, reducing their ability to adhere to the endothelium.[1]

-

Suppressing Pro-inflammatory Mediators: It reduces the local production of potent neutrophil chemoattractants, such as leukotriene B₄ (LTB₄) and chemokines (e.g., CXCL2).[9][10]

Table 1: Effect of 17(R)-Resolvin D1 on Leukocyte Infiltration

| Experimental Model | Treatment | Dose | Outcome | Reference |

|---|---|---|---|---|

| Murine Zymosan-Induced Peritonitis | RvD1 | 10 ng/mouse | ~50% reduction in PMN infiltration at 4h | [11] |

| Murine Zymosan-Induced Peritonitis | AT-RvD1 | 100 ng/mouse | ~60% reduction in PMN count at 12h | [6] |

| IgG Immune Complex Lung Injury | AT-RvD1 | 500 ng/mouse | Significant decrease in BALF neutrophils | [12] |

| Glutathione-Lipid Conjugate Peritonitis | RvD1 | 10 ng/mouse | ~70% reduction in leukocyte infiltration |[13] |

Enhancement of Efferocytosis

The timely and efficient clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis, is fundamental to the resolution of inflammation.[14][15] Failure of this process leads to secondary necrosis of neutrophils, release of damaging cellular contents, and perpetuation of inflammation. 17(R)-RvD1 is a powerful stimulator of efferocytosis.[14][16]

-

Receptor Modulation: It enhances the surface expression and signaling of key efferocytosis receptors on macrophages, such as Mer Tyrosine Kinase (MerTK). RvD1 has been shown to prevent the cleavage of MerTK, preserving the macrophage's ability to clear dead cells.[16][17]

-

Metabolic Reprogramming: RvD1 modulates macrophage metabolism, promoting fatty acid oxidation and oxidative phosphorylation, which provides the necessary energy for the engulfment process.[18]

-

Suppression of Anti-Efferocytotic Signals: It downregulates signals that inhibit efferocytosis, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[14][15]

Table 2: Enhancement of Macrophage Efferocytosis by 17(R)-Resolvin D1

| Cell Type / Model | Condition | RvD1 Concentration | Outcome | Reference |

|---|---|---|---|---|

| Murine Macrophages (RAW264.7) | LPS-induced inhibition | 10 nM | Restored efferocytic activity | [14] |

| Human Macrophages | In vitro assay | 1-100 nM | Dose-dependent increase in phagocytosis of apoptotic PMNs | [1] |

| Aging Mouse Model (Lung Injury) | In vivo | Not specified | Promoted efferocytosis and prevented decrease in MerTK | [17] |

| Rat Peritoneal Macrophages | In vitro assay | 250 nM | Increased phagocytosis of apoptotic Jurkat cells |[19] |

Modulation of Cytokine Production and Intracellular Signaling

17(R)-RvD1 actively reprograms the inflammatory milieu by shifting the balance from pro-inflammatory to pro-resolving mediators.

-

Suppression of Pro-inflammatory Cytokines: It significantly reduces the production of key inflammatory cytokines, including TNF-α, Interleukin-1β (IL-1β), and IL-6, in various cell types and in vivo models.[12][20][21][22][23]

-

Promotion of Anti-inflammatory Cytokines: RvD1 can enhance the production of the anti-inflammatory cytokine IL-10, which further aids in dampening the inflammatory response.[4][24]

-

Inhibition of NF-κB Signaling: A central mechanism for cytokine suppression is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. RvD1 prevents the activation of the canonical p65/p50 heterodimer, which drives the transcription of most pro-inflammatory genes.[12][20][25] In some contexts, it can promote the formation of the repressive p50/p50 homodimer, which actively suppresses inflammatory gene expression.[14][15][26]

-

Inhibition of Other Pathways: RvD1 also inhibits other pro-inflammatory signaling cascades, such as the p38 MAPK and ERK pathways, and can suppress the activation of the NLRP3 inflammasome.[22][27][28]

Table 3: Modulation of Inflammatory Cytokine Production by 17(R)-RvD1

| Model / Cell Type | Stimulus | RvD1 Treatment | Cytokine Change | Reference |

|---|---|---|---|---|

| Cardiac Tissue (TAC model) | Pressure overload | 2 µg/kg | ↓ TNF-α, IL-1β, IL-6 mRNA | [23] |

| Human Macrophages | - | 100 nM | ↓ TNF-α secretion (-11%) | [21] |

| IgG Immune Complex Lung Injury | IgG immune complexes | 500 ng/mouse | ↓ BALF TNF-α (-51%), IL-6 (-64%) | [12] |

| Human Synoviocytes | IL-1β | 100 nM | Suppressed IL-1β, MMP-3, MMP-13 expression | [28] |

| Arthritic Mouse Serum | Collagen antibody | 100 ng/mouse | ↓ TNF-α, IL-17, IL-1β, IL-6 by ~50% |[29] |

Modulation of Adaptive Immunity

Beyond its effects on innate immune cells, 17(R)-RvD1 also influences the adaptive immune response. It can reduce cytokine production from activated CD8+ T cells and CD4+ T helper (Th) 1 and Th17 cells, which are often implicated in chronic inflammatory conditions.[30][31] Concurrently, it can promote the de novo generation and function of Foxp3+ regulatory T (Treg) cells, which are crucial for maintaining immune tolerance and suppressing excessive inflammation.[30][31]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of 17(R)-RvD1.

Murine Zymosan-Induced Peritonitis

This in vivo model is a standard for assessing the resolution of acute inflammation and quantifying leukocyte infiltration.

-

Animal Model: Use 8-10 week old male C57BL/6J or FVB mice.

-

Induction of Peritonitis: Administer Zymosan A (1 mg/mL in sterile saline) via intraperitoneal (i.p.) injection (typically 1 mg/mouse).

-

Treatment: Administer 17(R)-RvD1 (e.g., 10-100 ng in saline with 0.1% ethanol vehicle) via intravenous (i.v.) or i.p. injection immediately before or after the zymosan challenge. Control animals receive vehicle only.

-

Exudate Collection: At specified time points (e.g., 4, 12, 24 hours), euthanize mice and perform peritoneal lavage by injecting 3-5 mL of ice-cold PBS containing 2 mM EDTA into the peritoneal cavity.

-

Cell Analysis: Collect the peritoneal fluid and centrifuge to pellet the cells. Resuspend the cell pellet.

-

Quantification: Determine the total leukocyte count using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform differential counts (neutrophils, macrophages) based on morphology. Alternatively, use flow cytometry with antibodies against Ly6G (neutrophils) and F4/80 (macrophages).

-

Mediator Analysis: The cell-free supernatant can be used for lipid mediator profiling (lipidomics) or cytokine analysis (ELISA).

References

- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. Resolvin D1 reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvin D1 controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. [PDF] Resolvin D1 stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-&agr expression | Semantic Scholar [semanticscholar.org]

- 16. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Resolvin D1 reduces inflammation in co-cultures of primary human macrophages and adipocytes by triggering macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Resolvin D1 Improves the Resolution of Inflammation via Activating NF-κB p50/p50–Mediated Cyclooxygenase-2 Expression in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Resolvin D1 suppresses inflammation in human fibroblast-like synoviocytes via the p-38, NF-κB, and AKT signaling pathways | Semantic Scholar [semanticscholar.org]

- 29. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 17-Epimers of Resolvins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 17-epimers of resolvins, a unique class of specialized pro-resolving mediators (SPMs) with significant therapeutic potential. These molecules, often referred to as aspirin-triggered resolvins (AT-Rvs), play a pivotal role in the active resolution of inflammation, offering a distinct advantage over their 17S-epimeric counterparts due to enhanced biological stability. This document details their biosynthesis, mechanisms of action, and biological functions, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction to 17-Epimer Resolvins

Inflammation is a critical host defense mechanism, but its failure to resolve leads to chronic inflammatory diseases. The resolution of inflammation is an active, coordinated process orchestrated by SPMs, which include resolvins, lipoxins, protectins, and maresins. Resolvins derived from the omega-3 fatty acid docosahexaenoic acid (DHA) are known as D-series resolvins (RvDs).

A unique subclass of these mediators is the 17-epimer series. The stereochemistry at the 17th carbon position is 'R' instead of the more common 'S' configuration. This structural alteration is primarily initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the term "aspirin-triggered" resolvins.[1][2] These 17(R)-epimers, such as Aspirin-Triggered Resolvin D1 (AT-RvD1), exhibit potent anti-inflammatory and pro-resolving actions, often comparable to their 17(S) counterparts, but with a crucial advantage: increased resistance to rapid enzymatic inactivation.[3][4][5] This enhanced stability prolongs their bioactivity, making them particularly attractive candidates for therapeutic development.[6][7]

Biosynthesis and Structure

The generation of 17-epimer resolvins is a transcellular process involving the interplay of different enzymes and cell types. The canonical pathway for 17(S)-resolvins involves the 15-lipoxygenase (15-LOX) enzyme. In contrast, the biosynthesis of 17(R)-resolvins is distinct.

Key Biosynthetic Steps:

-

Aspirin-Acetylated COX-2 Action : Aspirin irreversibly acetylates COX-2. This modification switches the enzyme's catalytic activity from producing prostaglandins to generating 17R-hydroperoxy-DHA (17R-HpDHA) from DHA.[8][9]

-

Peroxidase Reduction : The unstable 17R-HpDHA is rapidly reduced by peroxidases to its more stable alcohol form, 17R-hydroxy-DHA (17R-HDHA).

-

5-Lipoxygenase (5-LOX) Action : In neighboring leukocytes, such as neutrophils, 17R-HDHA is further oxygenated by 5-LOX to produce epoxide intermediates.

-

Enzymatic Hydrolysis : These epoxide intermediates are then hydrolyzed to form the final trihydroxy structures of the 17(R)-D series resolvins, such as AT-RvD1 (7S, 8R, 17R-trihydroxy-4Z, 9E, 11E, 13Z, 15E, 19Z-docosahexaenoic acid).[4][10]

This pathway highlights a key mechanism behind the beneficial effects of low-dose aspirin, shifting the balance from pro-inflammatory mediators to pro-resolving ones.

Mechanism of Action and Biological Roles

AT-Resolvins exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating signaling cascades that actively promote the resolution of inflammation.

Receptor Engagement

The primary receptors for AT-RvD1 and other D-series resolvins are:

-

ALX/FPR2 : This receptor, also a receptor for Lipoxin A4, is crucial for mediating the pro-resolving actions of AT-RvD1 on myeloid cells like neutrophils and macrophages.[11][12]

-

GPR32 : An orphan receptor that has been identified as another target for RvD1 and its epimers, contributing to their effects on phagocytes.[13]

Molecular dynamics simulations suggest that both RvD1 and AT-RvD1 activate the ALX/FPR2 receptor through electrostatic interactions, particularly with residues R201 and R205, though they may exhibit different binding affinities.[11][14]

Enhanced Metabolic Stability

A key biological feature of 17(R)-resolvins is their resistance to enzymatic degradation. The 17(S)-hydroxyl group of RvD1 is a target for eicosanoid oxidoreductases, which convert it to the largely inactive 17-oxo-RvD1. The 17(R) configuration in AT-RvD1 sterically hinders this enzymatic action, sharply reducing its rate of inactivation.[4][5] This results in a longer biological half-life and sustained pro-resolving activity in vivo.[6]

Key Biological Functions

-

Anti-Inflammation and Pro-Resolution : AT-resolvins are potent regulators of leukocyte trafficking. They inhibit the transendothelial migration of neutrophils to inflammatory sites and reduce the infiltration of inflammatory cells in various models, including peritonitis, lung injury, and allergic airway disease.[3][4][15]

-

Stimulation of Phagocytosis : They enhance the clearance of apoptotic cells (efferocytosis) and microbial particles by macrophages, a critical step for returning tissue to homeostasis.[6][16]

-

Modulation of Cytokines : AT-resolvins decrease the production of pro-inflammatory cytokines and chemokines while promoting an anti-inflammatory phenotype in immune cells.[3]

-

Neuroprotection : They exhibit protective effects in the central nervous system by reducing neuroinflammation and downregulating neuronal plasticity associated with dysfunction.[2][17]

-

Pain Resolution : 17(R)-epimers can attenuate inflammatory pain, partly through the inhibition of specific TRP channels like TRPV3.[18][19]

-

Anti-Cancer Activity : Aspirin-triggered resolvins have been shown to contribute to the anti-tumorigenic activity of aspirin by stimulating macrophage clearance of tumor cell debris.[6]

Quantitative Bioactivity Data

The potency of 17-epimer resolvins has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points.

Table 1: In Vitro Bioactivity of 17-Epimer Resolvins

| Resolvin Epimer | Assay | Cell Type | EC50 / IC50 | Key Finding | Reference(s) |

| AT-RvD1 | Neutrophil Transendothelial Migration | Human PMNs | ~30 nM (EC50) | Stops fMLP-induced migration. | [4][20] |

| AT-RvD1 | TRPV3 Inhibition | HEK293 cells | 398 nM (IC50) | Specific inhibition of TRPV3 ion channel. | [19] |

| AT-RvD2 | Macrophage Efferocytosis | Human M2-like Macrophages | ~2.6 x 10⁻¹⁴ M (EC50) | Potently enhances clearance of senescent RBCs. | [21] |

| AT-RvD3 | Macrophage Phagocytosis | Murine Macrophages (RAW264.7) | 1 pM - 1 nM | Enhances phagocytosis of tumor cell debris. | [6] |

| Benzo-RvD1 (analogue) | VSMC Migration | Vascular Smooth Muscle Cells | 0.1 - 100 nM | Attenuated PDGF-stimulated migration. | [16] |

Table 2: In Vivo Efficacy of 17-Epimer Resolvins

| Resolvin Epimer | Animal Model | Dose | Administration | Key Finding | Reference(s) |

| AT-RvD1 | Murine Peritonitis | 100 ng | i.v. | ~35% maximal inhibition of PMN infiltration. | [4][20] |

| AT-RvD1 | Murine Allergic Airway Disease | 100 ng | i.v. | Significantly decreased eosinophils and lymphocytes in BALF. | [15] |

| AT-RvD1 | Murine IgG Immune Complex Lung Injury | 100 ng | i.v. | Reduced lung vascular permeability and BALF neutrophils. | [3] |

| AT-RvD1 | Murine Organic Dust-Induced Lung Inflammation | 250 ng | i.p. | Reduced eosinophil and lymphocyte influx. | [7] |

| 17(R)-HDoHE (precursor) | Rat CFA-Induced Arthritis | - | - | Attenuated arthritic pain (stiffness). | [18] |

Key Experimental Methodologies

The study of 17-epimer resolvins relies on a combination of sophisticated analytical, in vitro, and in vivo techniques.

Synthesis and Characterization

-

Total Organic Synthesis : The complete stereochemistry of AT-resolvins is confirmed by total organic synthesis. This provides pure compounds for biological testing and serves as a standard for identification.[4][8][9]

-

LC-MS/MS Lipidomics : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying these mediators in biological samples (e.g., plasma, exudates, saliva).[21] The method uses multiple reaction monitoring (MRM) based on the specific mass-to-charge ratio of the parent ion and its characteristic daughter fragments.

In Vitro Assays

-

Neutrophil Transmigration Assay : This assay, often performed in a Boyden chamber, measures the ability of neutrophils to migrate across a monolayer of endothelial cells toward a chemoattractant (e.g., fMLP or LTB4). The inhibitory effect of AT-resolvins is quantified by counting the migrated cells.[4]

-

Phagocytosis/Efferocytosis Assay : Macrophages are incubated with fluorescently labeled particles (e.g., zymosan, bacteria, or apoptotic cells). The uptake of these particles is measured by flow cytometry or fluorescence microscopy to determine the pro-phagocytic activity of the resolvins.[6][16]

-

Receptor Activation Assays : GPCR activation is studied using cells overexpressing the receptor of interest (e.g., ALX/FPR2). Downstream signaling events like β-arrestin recruitment, calcium mobilization, or changes in cell impedance are measured as indicators of receptor engagement.[13]

In Vivo Models

-

Murine Peritonitis : Inflammation is induced in mice by intraperitoneal injection of an irritant like zymosan. AT-resolvins are administered (typically i.v. or i.p.) at various time points. The resolution of inflammation is assessed by collecting peritoneal lavage fluid and quantifying leukocyte infiltration (total and differential counts) and measuring cytokine levels.[4]

Conclusion and Future Directions

The 17-epimers of resolvins represent a highly significant class of SPMs, distinguished by their aspirin-triggered biosynthesis and enhanced metabolic stability. Their potent, multi-pronged pro-resolving actions—inhibiting neutrophil influx, stimulating macrophage efferocytosis, and suppressing pro-inflammatory mediators—underscore their critical role in maintaining tissue homeostasis. The robust data from numerous preclinical models of inflammation, pain, and cancer highlight their immense therapeutic potential.

For drug development professionals, the unique structure and prolonged bioactivity of AT-resolvins offer a promising foundation for creating novel "resolution-agonist" therapies. Future research will likely focus on developing stable synthetic analogues, elucidating their roles in a broader range of chronic inflammatory diseases, and translating these powerful endogenous mediators into clinical applications for human health.

References

- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Resolvins in Chronic Inflammatory Response [mdpi.com]

- 3. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Aspirin-triggered resolvin D1 modulates pulmonary and neurological inflammation in an IL-22 knock-out organic dust exposure mouse model [frontiersin.org]

- 8. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolution Phase Lipid Mediators of Inflammation: Agonists of Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Specialized Pro-Resolving Mediators in Neuroinflammation | Encyclopedia MDPI [encyclopedia.pub]

- 18. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. caymanchem.com [caymanchem.com]

- 21. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Resolution: An In-depth Technical Guide to 17(R)-Resolvin D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of 17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1). This potent specialized pro-resolving mediator (SPM) has emerged as a key player in the resolution of inflammation, offering novel therapeutic avenues for a wide range of inflammatory diseases.

Discovery and Historical Context

The concept of inflammation resolution has evolved from a passive process of dilution of inflammatory mediators to an active, highly regulated program orchestrated by endogenous chemical mediators. Within this paradigm shift, the discovery of resolvins, a family of lipid mediators derived from omega-3 fatty acids, has been a landmark achievement.

17(R)-Resolvin D1 was identified as a stereoisomer of Resolvin D1, distinguished by the R configuration of the hydroxyl group at the 17th carbon position.[1] Its discovery is intrinsically linked to the long-known anti-inflammatory effects of aspirin.[1] While aspirin's primary mechanism of action was thought to be the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking pro-inflammatory prostaglandin synthesis, a new dimension to its activity was unveiled with the discovery of aspirin-triggered lipoxins and subsequently, aspirin-triggered resolvins.

Aspirin acetylates COX-2, altering its enzymatic activity to generate 17(R)-hydroperoxydocosahexaenoic acid (17R-H(p)DHA) from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] This intermediate is then converted by 5-lipoxygenase (5-LOX) in leukocytes to generate 17(R)-RvD1.[1] This aspirin-triggered pathway highlights a sophisticated mechanism by which an anti-inflammatory drug can promote the biosynthesis of pro-resolving mediators.

Quantitative Data Summary

The biological activities of 17(R)-Resolvin D1 are characterized by its high potency, with significant effects observed at nanomolar and even picomolar concentrations. The following tables summarize key quantitative data from various in vitro and in vivo studies.

| Parameter | Value | Cell/System | Reference(s) |

| EC50 | |||

| GPR32 Activation | 1.8 x 10-10 M | GPCR-overexpressing β-arrestin system | [2] |

| ALX/FPR2 Activation | ~30 nM | Human Neutrophils | [1][3] |

| Neutrophil Transendothelial Migration Inhibition | ~30 nM | Human Neutrophils | [1][3] |

| IC50 | |||

| TRPV3 Inhibition | 398 nM | Not specified | |

| TNF-α Production Inhibition | Significant at 10 nM | PMA/Ionomycin-stimulated T cells | [4] |

| IL-6 Production Inhibition | Significant reduction with 100 nM AT-RvD1 | IgG immune complex-stimulated neutrophils | [5] |

Table 1: In Vitro Bioactivity of 17(R)-Resolvin D1

| Animal Model | Dosage | Effect | Reference(s) |

| Murine Peritonitis | Nanogram dosages | Dose-dependent limitation of polymorphonuclear leukocyte infiltration. | [3] |

| Murine Cardiac Hypertrophy | 2 µg/kg, i.p. (every other day for 4 weeks) | Attenuated cardiac hypertrophy and fibrosis, reduced infiltration of CD68+ macrophages. | [6] |

| Murine Acute Lung Injury | 600 ng | Reduced levels of TNF-α, IL-6, and neutrophils in bronchoalveolar lavage fluid. | [7] |

| Murine Inflammatory Arthritis | 100 ng/day | Significantly attenuated arthritis severity, hind-paw edema, and leukocyte infiltration. | [8] |

Table 2: In Vivo Efficacy of 17(R)-Resolvin D1

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 17(R)-Resolvin D1.

Enzymatic Synthesis of 17(R)-Resolvin D1

This protocol describes the generation of 17(R)-RvD1 from its precursor DHA using aspirin-acetylated COX-2 and subsequent lipoxygenase action, mimicking the in vivo biosynthetic pathway.

Materials:

-

Docosahexaenoic acid (DHA)

-

Recombinant human COX-2

-

Aspirin

-

Human 5-lipoxygenase (5-LOX)

-

Arachidonic acid (for 5-LOX activation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol

-

Solid-phase extraction (SPE) cartridges (C18)

-

HPLC system with a UV detector

Procedure:

-

Aspirin Acetylation of COX-2: Incubate recombinant human COX-2 with aspirin in PBS at 37°C for 30 minutes to allow for acetylation of the enzyme.

-

Generation of 17R-H(p)DHA: Add DHA to the aspirin-acetylated COX-2 solution and incubate at 37°C for 20 minutes.

-

Conversion to 17(R)-RvD1: Introduce human 5-LOX and a small amount of arachidonic acid (to activate 5-LOX) to the reaction mixture. Incubate at 37°C for 30 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol. Acidify the mixture to pH ~3.5 and perform solid-phase extraction using a C18 cartridge to isolate the lipid mediators.

-

Purification and Identification: Elute the lipids from the SPE cartridge with methanol and analyze by reverse-phase HPLC. Collect fractions corresponding to the retention time of 17(R)-RvD1 standard and confirm identity using LC-MS/MS.

Isolation of 17(R)-Resolvin D1 from Biological Samples

This protocol outlines the extraction and purification of 17(R)-RvD1 from biological matrices such as plasma or inflammatory exudates.

Materials:

-

Biological sample (e.g., plasma, peritoneal lavage fluid)

-

Methanol

-

Internal standard (e.g., deuterated RvD1)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Hexane

-

Methyl formate

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 1 mL of plasma or other biological fluid, add 2 volumes of cold methanol containing an internal standard. Vortex and centrifuge to precipitate proteins.

-

Solid-Phase Extraction: Dilute the supernatant with water to reduce the methanol concentration to <15%. Acidify the sample to pH ~3.5. Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge.

-

Washing and Elution: Wash the cartridge with hexane to remove neutral lipids. Elute the resolvins with methyl formate.

-

Analysis: Evaporate the methyl formate under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for analysis by LC-MS/MS.

Neutrophil Chemotaxis Assay

This in vitro assay assesses the ability of 17(R)-RvD1 to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Chemoattractant (e.g., Interleukin-8, IL-8)

-

17(R)-Resolvin D1

-

Microfluidic chemotaxis chamber or Boyden chamber

-

Microscope with live-cell imaging capabilities

Procedure:

-

Chamber Preparation: Coat the microfluidic chamber with P-selectin and ICAM-1 to mimic the endothelial surface.

-

Establish Chemoattractant Gradient: Introduce a stable gradient of IL-8 (e.g., 0-10 nM) into the chamber.

-

Neutrophil Seeding: Introduce isolated human neutrophils into the chamber and allow them to adhere.

-

Treatment and Imaging: Perfuse the chamber with a solution containing both the IL-8 gradient and 17(R)-RvD1 (e.g., 1 nM) or vehicle control.

-

Data Analysis: Record neutrophil migration in real-time using time-lapse microscopy. Analyze cell tracking data to determine parameters such as chemotactic index and migration velocity.[8]

Signaling Pathways and Mechanisms of Action

17(R)-Resolvin D1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[9][10] Activation of these receptors initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote resolution.

Biosynthesis of 17(R)-Resolvin D1

The biosynthesis of 17(R)-RvD1 is a transcellular process initiated by the action of aspirin-acetylated COX-2 on DHA.

Caption: Biosynthetic pathway of 17(R)-Resolvin D1.

Receptor-Mediated Signaling Cascade

Upon binding to GPR32 and ALX/FPR2 on immune cells such as neutrophils and macrophages, 17(R)-RvD1 triggers downstream signaling pathways that modulate cellular functions.

Caption: 17(R)-Resolvin D1 signaling pathways.

Experimental Workflow for Assessing In Vivo Efficacy

The following diagram illustrates a typical experimental workflow for evaluating the therapeutic potential of 17(R)-RvD1 in a murine model of inflammation.

Caption: In vivo experimental workflow for 17(R)-RvD1.

Conclusion

17(R)-Resolvin D1 stands at the forefront of a new era in inflammation research and therapeutic development. Its discovery has not only deepened our understanding of the resolution of inflammation but has also provided a molecular basis for some of the beneficial effects of aspirin and omega-3 fatty acids. With its potent pro-resolving and anti-inflammatory activities, 17(R)-RvD1 and its stable analogs hold immense promise for the treatment of a wide array of inflammatory conditions. This technical guide serves as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of this remarkable endogenous mediator.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]

- 4. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D1 attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]

- 9. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

- 10. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Resolving Power of 17(R)-Resolvin D1: A Technical Guide to its Role in Inflammation Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is no longer viewed as a passive decay of pro-inflammatory signals but rather an active, highly regulated process orchestrated by a specialized class of lipid mediators. Among these, 17(R)-Resolvin D1 (17(R)-RvD1), an epimer of Resolvin D1, has emerged as a potent pro-resolving molecule with significant therapeutic potential. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), particularly during aspirin therapy, 17(R)-RvD1 actively promotes the return to tissue homeostasis by curbing excessive inflammation and stimulating tissue repair mechanisms. This technical guide provides an in-depth exploration of the core functions of 17(R)-RvD1, its signaling pathways, and the experimental methodologies used to elucidate its role in pro-resolving pathways.

Core Mechanism of Action: Orchestrating Resolution

17(R)-RvD1 exerts its pro-resolving effects through a multi-pronged approach that targets key cellular events in the inflammatory cascade. Its primary actions include:

-

Inhibition of Leukocyte Infiltration: 17(R)-RvD1 effectively limits the recruitment of neutrophils to sites of inflammation, a critical step in preventing excessive tissue damage.[1][2]

-

Stimulation of Efferocytosis: It enhances the clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis.[3][4][5][6][7][8] This not only removes pro-inflammatory stimuli but also triggers the release of anti-inflammatory and pro-resolving mediators.

-

Modulation of Cytokine and Chemokine Production: 17(R)-RvD1 actively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the synthesis of anti-inflammatory cytokines like IL-10.[9][10][11][12][13][14][15]

-

Regulation of Pro-inflammatory Signaling: It dampens the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby reducing the expression of a wide array of inflammatory genes.[9][11][13]

Signaling Pathways of 17(R)-Resolvin D1

The biological actions of 17(R)-RvD1 are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (Lipoxin A4 receptor/Formyl Peptide Receptor 2) and GPR32.[1][2][13][16][17][18] The engagement of these receptors initiates downstream signaling cascades that collectively shift the cellular environment from a pro-inflammatory to a pro-resolving state.

References

- 1. mdpi.com [mdpi.com]

- 2. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. [PDF] Resolvin D1 stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-&agr expression | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

- 18. pnas.org [pnas.org]

A Technical Guide to 17(R)-Resolvin D1-d5: Properties, Application, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17(R)-Resolvin D1-d5, a deuterated internal standard crucial for the accurate quantification of the potent anti-inflammatory and pro-resolving mediator, 17(R)-Resolvin D1. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in bioanalysis, and a visualization of its biological signaling pathway.

Core Compound Information

17(R)-Resolvin D1-d5 is the deuterium-labeled analog of 17(R)-Resolvin D1, an aspirin-triggered epimer of Resolvin D1. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior during sample preparation and chromatographic separation.

While a specific CAS number for 17(R)-Resolvin D1-d5 is not consistently available, it is often referenced by the CAS number of its non-deuterated counterpart, 17(R)-Resolvin D1, which is 528583-91-7 [1][2]. For reference, the CAS number for the 17(S) epimer, Resolvin D1-d5, is 1881277-32-2[3].

Physicochemical and Analytical Data

The essential properties of 17(R)-Resolvin D1-d5 are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C22H27D5O5 | [4][5] |

| Molecular Weight | 381.5 g/mol | [4][5] |

| Purity | ≥99% deuterated forms (d1-d5) | [4][5] |

| Formulation | Typically a solution in ethanol | [4][5] |

| Solubility | Soluble in DMF and Ethanol | [5] |

| Storage | -80°C | [5] |

| Application | Internal standard for GC- or LC-MS | [5] |

Experimental Protocol: Quantification of 17(R)-Resolvin D1 in Biological Matrices using LC-MS/MS

The following protocol outlines a general workflow for the quantification of 17(R)-Resolvin D1 in biological samples, such as plasma or inflammatory exudates, using 17(R)-Resolvin D1-d5 as an internal standard. This method is based on common practices for the analysis of specialized pro-resolving mediators[6].

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To 1 mL of biological sample (e.g., plasma), add a known amount of 17(R)-Resolvin D1-d5 internal standard solution.

-

Protein Precipitation: Add 3 volumes of cold methanol to precipitate proteins. Vortex and centrifuge at high speed at 4°C.

-

SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elution: Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase: Employ a gradient elution with a mobile phase system such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use negative ion electrospray ionization (ESI-).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

17(R)-Resolvin D1: Monitor a specific precursor-to-product ion transition.

-

17(R)-Resolvin D1-d5: Monitor the corresponding mass-shifted precursor-to-product ion transition.

-

-

3. Data Analysis

-

Quantification: Calculate the concentration of 17(R)-Resolvin D1 in the sample by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Visualizing Core Concepts

To further aid in the understanding of the application and biological context of 17(R)-Resolvin D1, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the compound's signaling pathway.

Caption: A generalized experimental workflow for the quantification of 17(R)-Resolvin D1 using its deuterated internal standard.

Caption: The signaling pathway of 17(R)-Resolvin D1, highlighting its interaction with cell surface receptors and downstream effects.[7][8][9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 17(R)-Resolvin D1 | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 17(R)-Resolvin D1-d5 - Cayman Chemical [bioscience.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 17(R)-Resolvin D1 and 17(S)-Resolvin D1

An In-depth Technical Guide to the Core Differences Between 17(R)-Resolvin D1 and 17(S)-Resolvin D1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin D1 (RvD1), a member of the specialized pro-resolving mediators (SPMs) superfamily, is a potent endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It actively orchestrates the resolution of inflammation, a process critical for tissue homeostasis and healing. RvD1 exists as two principal stereoisomers, or epimers, distinguished by the chirality of a hydroxyl group at the 17th carbon position: the endogenously produced 17(S)-Resolvin D1 and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1). While both molecules exhibit powerful pro-resolving and anti-inflammatory activities, their subtle structural variance leads to profound differences in their biosynthesis, metabolic stability, and, consequently, their therapeutic potential. This technical guide provides a detailed examination of these two pivotal molecules, focusing on their distinct biosynthetic pathways, receptor interactions, functional potencies, and the experimental methodologies used to differentiate them.

Core Structural Distinction: The C17 Stereocenter

The fundamental difference between the two Resolvin D1 isomers lies in the three-dimensional arrangement of the hydroxyl group at carbon 17. This single stereochemical variation is the source of all subsequent functional distinctions.

-

17(S)-Resolvin D1 (RvD1): The complete stereochemistry is 7S, 8R, 17S-trihydroxy-4Z, 9E, 11E, 13Z, 15E, 19Z-docosahexaenoic acid.[1][2][3] This is the natively formed isomer through canonical enzymatic pathways.

-

17(R)-Resolvin D1 (AT-RvD1): The complete stereochemistry is 7S, 8R, 17R-trihydroxy-4Z, 9E, 11E, 13Z, 15E, 19Z-docosahexaenoic acid.[2][3][4] This epimer is predominantly generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin.

This seemingly minor structural alteration has significant implications for how the molecules are synthesized and metabolized by the body.

Divergent Biosynthetic Pathways

The synthesis of 17(S)-RvD1 and 17(R)-RvD1 occurs via two distinct enzymatic routes, both originating from DHA. The initiating enzyme dictates which epimer is formed.

Canonical Pathway (17(S)-RvD1): The conventional biosynthesis of RvD1 is a transcellular process, typically involving the sequential action of two different lipoxygenase (LOX) enzymes.

-

Initiation by 15-Lipoxygenase (15-LOX): 15-LOX converts DHA into 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[3][5]

-

Conversion by 5-Lipoxygenase (5-LOX): In a neighboring cell, such as a neutrophil, 5-LOX rapidly transforms the 17S-HpDHA intermediate into a 7,8-epoxide.[5][6]

-

Hydrolysis: Enzymatic hydrolysis of this epoxide intermediate yields the final 17(S)-RvD1 molecule.[5][6]

Aspirin-Triggered Pathway (17(R)-RvD1): The formation of AT-RvD1 is a hallmark of aspirin's unique anti-inflammatory mechanism, which goes beyond prostaglandin inhibition.

-

Initiation by Aspirin-Acetylated COX-2: Low-dose aspirin irreversibly acetylates the COX-2 enzyme. This modification switches its catalytic activity, causing it to convert DHA into 17R-hydroperoxy-docosahexaenoic acid (17R-HpDHA).[2][5][7]

-

Conversion by 5-Lipoxygenase (5-LOX): As in the canonical pathway, leukocytes utilize 5-LOX to convert the 17R-HpDHA intermediate into its corresponding 7,8-epoxide.[2][5]

-

Hydrolysis: The subsequent hydrolysis of the epoxide produces 17(R)-RvD1.[5]

Receptor Interaction and Signaling

Both 17(S)-RvD1 and 17(R)-RvD1 exert their pro-resolving effects by activating specific G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly phagocytes like neutrophils and macrophages.[1] The two primary human receptors identified for RvD1 are:

-

ALX/FPR2: The Lipoxin A₄ receptor, a well-characterized pro-resolving receptor.[1][8][9]

-

GPR32: An orphan receptor identified as a key target for RvD1.[1][8][9]

Activation of these receptors by either RvD1 epimer initiates signaling cascades that collectively dampen inflammation and promote tissue repair. Key downstream effects include inhibiting neutrophil chemotaxis and infiltration, stimulating the engulfment of apoptotic cells and debris by macrophages (efferocytosis), and shifting the cytokine profile from pro-inflammatory to anti-inflammatory.[8][10]

While both epimers can activate these receptors, the binding affinities and subsequent signaling strength can vary.[1] However, in many functional assays, they display comparable potency.[3][5]

Quantitative Data Summary

While often described as equipotent, subtle differences in receptor activation have been reported. The most significant functional distinction arises from 17(R)-RvD1's enhanced metabolic stability.

| Parameter | 17(S)-Resolvin D1 (RvD1) | 17(R)-Resolvin D1 (AT-RvD1) | Reference(s) |

| Full Chemical Name | 7S,8R,17S-trihydroxy-docosahexaenoic acid | 7S,8R,17R-trihydroxy-docosahexaenoic acid | [2][3] |

| Primary Biosynthesis Route | 15-LOX followed by 5-LOX | Aspirin-acetylated COX-2 followed by 5-LOX | [5][6] |

| hALX/FPR2 Activation (EC₅₀) | ~4.5 x 10⁻¹¹ M | Similar potency reported | [1] |

| hGPR32 Activation (EC₅₀) | Potent activation, specific EC₅₀ varies by assay system | Potent activation, serves as a GPR32 agonist | [1][11] |

| Inhibition of Neutrophil Migration (EC₅₀) | ~30 nM | ~30 nM (equipotent) | [3][4] |

| In Vivo Potency (Murine Peritonitis) | Equipotent at nanogram dosages (e.g., 10-100 ng/mouse) | Equipotent at nanogram dosages (e.g., 10-100 ng/mouse) | [5][12] |

| Metabolic Inactivation | Converted by eicosanoid oxidoreductase to inactive metabolites (e.g., 17-oxo-RvD1) | Sharply reduced conversion by eicosanoid oxidoreductase, leading to a longer biological half-life | [5][12][13] |

Key Experimental Protocols

Distinguishing between and characterizing the activities of 17(R)- and 17(S)-RvD1 requires specific analytical and functional assays.

Protocol 1: Analytical Differentiation by LC-MS/MS

Objective: To separate and identify 17(R)-RvD1 and 17(S)-RvD1 from a biological or synthetic sample.

Methodology:

-

Lipid Extraction: Isolate lipid mediators from the sample matrix (e.g., cell culture supernatant, plasma, inflammatory exudate) using C18 solid-phase extraction (SPE).

-

Chromatographic Separation: Employ reverse-phase high-performance liquid chromatography (RP-HPLC). The two epimers can be separated based on their subtle difference in polarity. Typically, 17(R)-RvD1 (AT-RvD1) has a slightly shorter retention time than 17(S)-RvD1.[5][14]

-

Spectrometric Detection and Identification:

-

Couple the HPLC to a UV detector to monitor for the characteristic chromophore of the conjugated triene system (λmax ≈ 301 nm).

-

Introduce the column effluent into a tandem mass spectrometer (MS/MS). Both isomers will have the same parent ion mass-to-charge ratio (m/z) of 375 in negative ion mode.

-

Perform fragmentation analysis (MS/MS). The fragmentation patterns for both isomers are very similar, making chromatographic separation essential for definitive identification.

-

-

Confirmation: Compare the retention times and MS/MS spectra of the unknown peaks to those of authenticated synthetic 17(R)-RvD1 and 17(S)-RvD1 standards run under identical conditions.

Protocol 2: Functional Assay - Human Neutrophil Transendothelial Migration

Objective: To quantify and compare the potency of 17(R)-RvD1 and 17(S)-RvD1 in inhibiting neutrophil migration across an endothelial barrier, a key anti-inflammatory action.

Methodology:

-

Endothelial Monolayer Preparation: Culture human umbilical vein endothelial cells (HUVECs) on the porous membrane of a Transwell™ insert (e.g., 3.0 µm pore size) until a confluent monolayer is formed.

-

Neutrophil (PMN) Isolation: Isolate human PMNs from the whole blood of healthy donors using density gradient centrifugation.

-

Assay Treatment: Pre-incubate the isolated PMNs for 15 minutes with a vehicle control or varying concentrations (e.g., 0.1 nM to 100 nM) of either 17(R)-RvD1 or 17(S)-RvD1.

-

Migration Assay:

-

Add the pre-treated PMNs to the upper chamber of the Transwell™ system containing the HUVEC monolayer.

-

Add a chemoattractant, such as Leukotriene B₄ (LTB₄), to the lower chamber to establish a chemotactic gradient.

-

Incubate the system for approximately 90-120 minutes at 37°C to allow for migration.

-

-

Quantification of Migration: Collect the contents of the lower chamber and quantify the number of migrated neutrophils. A common method is to measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.

-

Data Analysis: Calculate the percentage inhibition of migration for each concentration relative to the vehicle control. Plot dose-response curves and determine the EC₅₀ value (the concentration required to achieve 50% of the maximal inhibition) for each resolvin isomer.

Conclusion and Therapeutic Implications

The primary distinction between 17(S)-Resolvin D1 and 17(R)-Resolvin D1 is their stereochemistry at the C17 position, which dictates their origin: 17(S)-RvD1 arises from the canonical 15-LOX pathway, while 17(R)-RvD1 is the product of an aspirin-altered COX-2 enzyme. Functionally, both epimers are potent activators of the pro-resolving receptors ALX/FPR2 and GPR32 and exhibit comparable efficacy in limiting neutrophil infiltration and stimulating macrophage-mediated clearance in many experimental models.[3][5]

The most critical difference from a pharmacological perspective is the enhanced metabolic stability of 17(R)-RvD1. Its 17R-hydroxyl configuration confers resistance to rapid enzymatic inactivation, prolonging its biological half-life and duration of action in vivo.[5][12] This property makes AT-RvD1 and its stable synthetic analogs particularly attractive candidates for therapeutic development in a wide range of chronic inflammatory diseases, including cardiovascular disease, arthritis, and neuroinflammation, where sustained pro-resolving signaling is paramount.[10][13][15] Understanding these core differences is essential for the rational design and application of resolvin-based therapies aimed at harnessing the body's own mechanisms to resolve inflammation.

References

- 1. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]